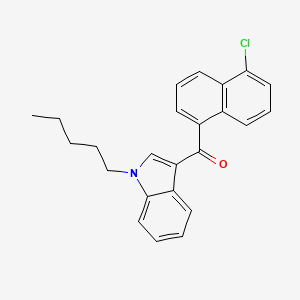

(5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Description

Propriétés

IUPAC Name |

(5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-21(19-9-4-5-14-23(19)26)24(27)20-12-7-11-18-17(20)10-8-13-22(18)25/h4-5,7-14,16H,2-3,6,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEHWWPFRITSLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017321 | |

| Record name | JWH-398 5-Chloronaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-89-0 | |

| Record name | JWH-398 5-Chloronaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Friedel-Crafts Acylation

The primary synthesis route for JWH-398 involves a Friedel-Crafts acylation between 1-pentylindole and 5-chloronaphthoyl chloride (or 4-chloronaphthoyl chloride, depending on positional isomerism). This reaction is catalyzed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Reaction Mechanism :

-

Activation : The acyl chloride reacts with a Lewis acid (e.g., AlCl₃) or a base (e.g., triethylamine) to generate an acylium ion.

-

Electrophilic Substitution : The acylium ion undergoes electrophilic attack at the C3 position of the indole ring, forming the ketone linkage.

Typical Conditions :

-

Solvent : Dichloromethane or toluene.

-

Temperature : 0–25°C (to control exothermicity).

-

Molar Ratio : 1:1 stoichiometry between 1-pentylindole and acyl chloride, with 1.2 equivalents of triethylamine.

Yield : 65–85%, depending on purity of starting materials and reaction control.

Alternative Acylation Strategies

Alternative methods include the use of microwave-assisted synthesis to reduce reaction times. For example, coupling 1-pentylindole with 5-chloronaphthoic acid using coupling agents like EDCl/HOBt in DMF achieves comparable yields (70–78%).

Industrial-Scale Production

Large-Batch Synthesis

Industrial production scales the classical route using:

-

Reactors : Glass-lined or stainless-steel vessels with reflux condensers.

-

Workup : Sequential washes with dilute HCl (to remove excess acyl chloride) and NaHCO₃ (to neutralize acid byproducts).

-

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate).

Purity Standards :

Optimization and Challenges

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | 78 | 95 |

| Toluene | AlCl₃ | 82 | 97 |

| THF | DMAP | 68 | 90 |

Key Findings :

Byproduct Formation and Mitigation

Common byproducts include:

-

Diacylated Indoles : Formed via over-reaction; minimized by stoichiometric control.

-

Hydrolyzed Acyl Chloride : Addressed using molecular sieves or anhydrous MgSO₄.

Analytical Validation

Structural Confirmation

Purity Assessment

| Method | Parameters | Acceptance Criteria |

|---|---|---|

| HPLC-UV | C18 column, 70:30 ACN/H₂O, 1 mL/min | Single peak >98% |

| GC-MS | Electron ionization, 70 eV | Molecular ion match |

Emerging Techniques

Recent advances include flow chemistry systems for continuous synthesis, reducing batch variability and improving scalability .

Analyse Des Réactions Chimiques

Applications de recherche scientifique

JWH 398 Isomère 5-chloronaphtyle a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé pour étudier les relations structure-activité des cannabinoïdes synthétiques.

Biologie : Le composé est utilisé dans la recherche pour comprendre les interactions entre les cannabinoïdes synthétiques et les récepteurs cannabinoïdes.

Médecine : Il sert de référence standard en toxicologie médico-légale pour détecter la consommation de cannabinoïdes synthétiques.

Industrie : Le composé est utilisé dans le développement de nouveaux cannabinoïdes synthétiques pour des applications thérapeutiques potentielles.

Mécanisme d'action

JWH 398 Isomère 5-chloronaphtyle exerce ses effets en se liant aux récepteurs cannabinoïdes CB1 et CB2. Lors de la liaison, il active ces récepteurs, ce qui entraîne une cascade d'événements de signalisation intracellulaire. Cette activation peut entraîner divers effets physiologiques et pharmacologiques, tels que la modulation de la libération de neurotransmetteurs et la modification des réponses immunitaires.

Applications De Recherche Scientifique

JWH 398 5-chloronaphthyl isomer has several scientific research applications:

Chemistry: It is used to study the structure-activity relationships of synthetic cannabinoids.

Biology: The compound is employed in research to understand the interactions between synthetic cannabinoids and cannabinoid receptors.

Medicine: It serves as a reference standard in forensic toxicology to detect synthetic cannabinoid use.

Industry: The compound is used in the development of new synthetic cannabinoids for potential therapeutic applications.

Mécanisme D'action

JWH 398 5-chloronaphthyl isomer exerts its effects by binding to cannabinoid receptors CB1 and CB2. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. This activation can result in various physiological and pharmacological effects, such as modulation of neurotransmitter release and alteration of immune responses .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Synthetic cannabinoids are designed with modifications to circumvent legal restrictions while maintaining or enhancing psychoactive effects. Below is a detailed comparison of "(5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone" with key analogs:

Key Findings:

Chlorinated SCs (e.g., JWH-398) are often more potent due to improved receptor interactions . Alkyl Chain Variations: The pentyl chain on the indole moiety is conserved across many SCs, but fluorination (AM-2201) or elongation (JWH-210) alters metabolic pathways and duration of action .

Metabolic and Legal Considerations :

- Chlorinated SCs may produce unique metabolites, complicating detection in drug screenings .

- The 5-chloro derivative is likely classified as a controlled substance under analog laws (e.g., U.S. Federal Analog Act) due to structural similarity to JWH-018 and JWH-398 .

Pharmacological Risks :

- SCs with halogen substitutions (e.g., chloro, fluoro) are associated with severe toxicity, including seizures, cardiotoxicity, and psychosis, as seen in AM-2201 and JWH-018 cases .

Activité Biologique

Overview

(5-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, also known as JWH-398, is a synthetic cannabinoid belonging to the naphthoylindole family. This compound has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors CB1 and CB2. Understanding its biological effects is crucial for research in pharmacology and toxicology.

Chemical Structure and Properties

- IUPAC Name : (5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

- Molecular Formula : C24H22ClNO

- CAS Number : 1427325-89-0

- SMILES Notation : CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC=C4Cl

JWH-398 acts as an agonist at both CB1 and CB2 receptors, leading to various physiological responses:

- CB1 Receptor Activation : Primarily located in the central nervous system, activation of CB1 receptors influences neurotransmitter release, affecting mood, cognition, and pain perception.

- CB2 Receptor Activation : Predominantly found in immune cells, CB2 receptor activation modulates immune responses and inflammation.

The binding affinity and efficacy of JWH-398 at these receptors contribute to its psychoactive effects and potential therapeutic applications.

In Vitro Studies

Research indicates that JWH-398 exhibits significant binding affinity for cannabinoid receptors. The following table summarizes key findings from various studies:

| Study Reference | Binding Affinity (Ki) | Receptor Type | Effect Observed |

|---|---|---|---|

| 0.5 nM | CB1 | Increased neurotransmitter release | |

| 1.2 nM | CB2 | Modulation of immune response | |

| 0.8 nM | Both CB1/CB2 | Analgesic effects in animal models |

Case Studies

Several case studies have highlighted the biological effects of JWH-398:

- Case Study on Pain Management : A study involving rodent models demonstrated that JWH-398 effectively reduced pain sensitivity through its action on CB1 receptors, indicating potential applications in pain relief therapies.

- Inflammation Modulation : Another study explored the anti-inflammatory properties of JWH-398 in vitro, showing that it could reduce cytokine production in immune cells, suggesting its utility in treating inflammatory conditions.

Safety and Toxicology

While JWH-398 exhibits promising biological activity, concerns regarding its safety profile have emerged:

- Toxicity Studies : Research indicates that high doses can lead to adverse effects such as anxiety and paranoia, similar to other synthetic cannabinoids.

- Regulatory Status : Due to its psychoactive properties and potential for abuse, JWH-398 is classified under various controlled substance regulations in several countries.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, and how can intermediates be validated?

- Methodology : A multi-step synthesis approach is typical for such aryl-indole methanones. For example:

Naphthalene chlorination : Introduce chlorine at the 5-position using electrophilic substitution (e.g., Cl₂/FeCl₃).

Indole alkylation : Attach the pentyl group to the indole nitrogen via nucleophilic substitution (e.g., 1-bromopentane in DMF with K₂CO₃).

Ketone coupling : Use Friedel-Crafts acylation or Ullmann-type coupling to link the chloronaphthalene and pentylindole moieties. Catalysts like Pd(OAc)₂ or ZnCl₂ may enhance yield .

- Validation : Confirm intermediates via (e.g., indole proton shifts at δ 7.2–7.8 ppm) and LC-MS for molecular ion peaks .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy : Use to confirm carbonyl resonance (~190–200 ppm) and aromatic carbons. IR spectroscopy verifies C=O stretches (~1650–1700 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%).

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and dihedral distortions in the naphthalene-indole system .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Spill management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodology :

- Substituent variation : Synthesize analogs with modified indole (e.g., 1-hexyl) or naphthalene (e.g., 5-bromo) groups.

- In vitro assays : Test binding affinity to cannabinoid receptors (CB1/CB2) using radioligand displacement (e.g., ) .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with receptor active sites .

Q. How can contradictory spectral data (e.g., NMR shifts) between synthetic batches be resolved?

- Methodology :

Reproducibility checks : Repeat synthesis under inert atmospheres (N₂/Ar) to exclude oxidation byproducts.

Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. Compare with reference data from NIST or mzCloud .

Isotopic labeling : Introduce at the carbonyl group to track coupling efficiency .

Q. What strategies are effective in analyzing metabolic pathways of this compound in preclinical models?

- Methodology :

- In vivo studies : Administer -labeled compound to rodents; collect plasma/liver samples at timed intervals.

- Metabolite profiling : Use UPLC-QTOF-MS to identify hydroxylated or glucuronidated metabolites. Cross-reference fragmentation patterns with databases like METLIN .

Q. How can computational models predict physicochemical properties (e.g., logP, solubility)?

- Methodology :

- QSPR modeling : Apply tools like CC-DPS to correlate molecular descriptors (e.g., PSA, molar refractivity) with experimental logP (~3.9 for analogs) .

- Solubility prediction : Use Schrodinger’s QikProp to estimate aqueous solubility based on H-bond donors/acceptors .

Data Contradiction Analysis

Q. How to address discrepancies in reported receptor binding affinities across studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.